molecular formula C20H22N2O4S B5010731 3-acetyl-N,2-bis(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide

3-acetyl-N,2-bis(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide

Cat. No.: B5010731
M. Wt: 386.5 g/mol
InChI Key: JCVVBSKRHDKWRA-UHFFFAOYSA-N
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Description

3-acetyl-N,2-bis(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide is a synthetic organic compound that belongs to the thiazolidine class. Thiazolidines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

3-acetyl-N,2-bis(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-13(23)22-18(19(24)21-15-6-10-17(26-3)11-7-15)12-27-20(22)14-4-8-16(25-2)9-5-14/h4-11,18,20H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVVBSKRHDKWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CSC1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N,2-bis(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide typically involves the following steps:

    Formation of Thiazolidine Ring: This can be achieved by the reaction of a thiol with an α-halo carbonyl compound under basic conditions.

    Methoxylation: The methoxy groups are usually introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl or methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent, particularly in the treatment of diseases where thiazolidine derivatives have shown efficacy.

    Industry: Could be used in the synthesis of specialty chemicals or as a precursor in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 3-acetyl-N,2-bis(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide would depend on its specific biological target. Generally, thiazolidine derivatives can interact with various enzymes or receptors, modulating their activity. This could involve binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidine-2,4-diones: Studied for their anti-inflammatory and anticancer activities.

Uniqueness

3-acetyl-N,2-bis(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other thiazolidine derivatives.

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